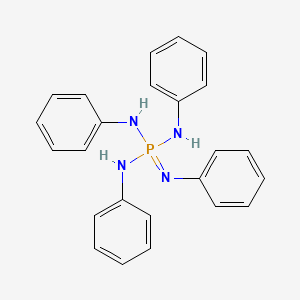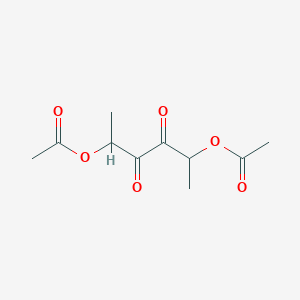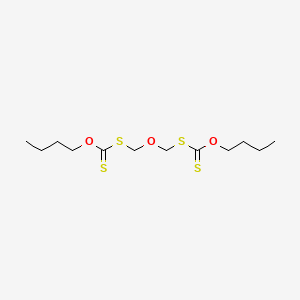![molecular formula C18H19ClO4 B14315582 Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol CAS No. 113158-04-6](/img/structure/B14315582.png)
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol is a complex organic compound that features both acetic acid and phenoxyethanol moieties This compound is notable for its unique structure, which combines the properties of acetic acid, a simple carboxylic acid, with those of phenoxyethanol, an aromatic ether alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chloro-2-phenylethene with 4-hydroxyphenoxyethanol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the coupling reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
化学反应分析
Types of Reactions
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The phenoxyethanol moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The chloro-substituted phenylethenyl group can be reduced to form the corresponding ethyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can result in a variety of new compounds, depending on the nucleophile employed.
科学研究应用
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: The compound is used in the production of specialty chemicals, including polymers and surfactants, due to its reactive functional groups.
作用机制
The mechanism by which acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol exerts its effects involves its interaction with specific molecular targets. The phenoxyethanol moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chloro-substituted phenylethenyl group can also participate in various chemical reactions, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy group but lacks the chloro-substituted phenylethenyl group.
2,4-Dichlorophenoxyacetic acid: Contains a similar phenoxy structure with additional chloro groups, commonly used as a herbicide.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a similar structure but different substituents.
Uniqueness
Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol is unique due to its combination of acetic acid, phenoxyethanol, and chloro-substituted phenylethenyl groups
属性
CAS 编号 |
113158-04-6 |
|---|---|
分子式 |
C18H19ClO4 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol |
InChI |
InChI=1S/C16H15ClO2.C2H4O2/c17-16(12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)19-11-10-18;1-2(3)4/h1-9,12,18H,10-11H2;1H3,(H,3,4) |
InChI 键 |
UUNBMJNUTNXWMB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
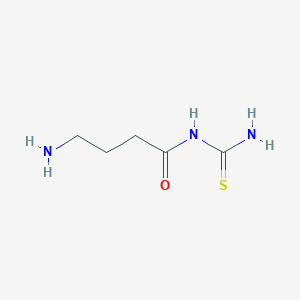
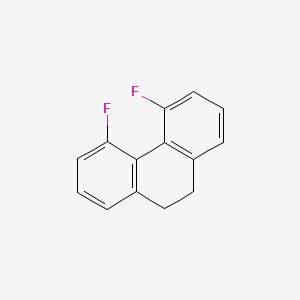
![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)

